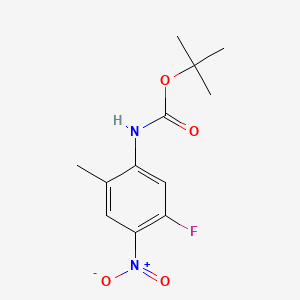

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Description

Properties

Molecular Formula |

C12H15FN2O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

tert-butyl N-(5-fluoro-2-methyl-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C12H15FN2O4/c1-7-5-10(15(17)18)8(13)6-9(7)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16) |

InChI Key |

TYKXTAPPQXCPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration Conditions and Yields

| Nitrating Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Fuming HNO₃/H₂SO₄ | H₂SO₄ | -10°C | 10 min | 74% | |

| KNO₃/H₂SO₄ | H₂SO₄ | 0–20°C | 1 h | 82% | |

| Guanidine nitrate/H₂SO₄ | H₂SO₄ | 0–20°C | 30 min | 50% |

Mechanistic Insight :

- The amino group directs nitration to the 5-position (meta to fluorine), yielding 5-fluoro-2-methyl-4-nitroaniline.

- Strong acidic conditions (H₂SO₄) stabilize the nitronium ion (NO₂⁺), enhancing electrophilic substitution.

Boc Protection of 5-Fluoro-2-methyl-4-nitroaniline

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Boc Protection Protocol

| Reagents | Solvent | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Boc₂O | DCM/THF | DMAP | 25°C | 2 h | 85% | |

| Boc₂O | Aqueous | NaHCO₃ | 0–25°C | 4 h | 78% |

Procedure :

- Dissolve 5-fluoro-2-methyl-4-nitroaniline (1 eq) in dichloromethane (DCM).

- Add Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

- Stir at room temperature until completion (TLC monitoring).

- Isolate via extraction and purify by silica gel chromatography.

Key Considerations :

- DMAP accelerates the reaction by activating Boc₂O.

- Aqueous conditions (NaHCO₃) minimize side reactions but require longer reaction times.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Aryl halides (e.g., 4-bromo-5-fluoro-2-methylnitrobenzene) react with tert-butyl carbamate via Buchwald-Hartwig amination:

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 90°C | 76% | |

| Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 110°C | 68% |

Limitations :

- Nitro groups may deactivate the aryl halide, necessitating high catalyst loading.

- Limited substrate availability for 4-bromo-5-fluoro-2-methylnitrobenzene.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Nitration + Boc Protection | High yield (74–85%); Scalable | Requires handling fuming HNO₃ |

| Pd-Catalyzed Coupling | Avoids nitration step | Low yields; expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

Substitution Reactions: Products with substituted groups on the phenyl ring.

Reduction Reactions: Amino derivatives of the original compound.

Oxidation Reactions: Carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the fluoro and nitro groups can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (NO₂, F, Cl): These decrease electron density on the aromatic ring, reducing nucleophilic substitution reactivity compared to methyl-substituted analogs .

- Heterocyclic modifications : Thiadiazole or pyridine rings (e.g., ) introduce steric hindrance and alter solubility profiles.

- Biological activity : Fluorine and nitro groups are associated with enhanced metabolic stability and binding affinity in drug candidates .

Reactivity and Stability

- Nitro Group Stability : The nitro group in the target compound may render it sensitive to reducing conditions, similar to tert-Butyl (2-chloro-4-nitrophenyl)carbamate, which requires storage away from ignition sources .

- Thermal Stability: All nitro-containing carbamates in the table require storage below 25°C to avoid decomposition, as noted in safety protocols .

Biological Activity

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in enzyme inhibition. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O4, with a molecular weight of 284.29 g/mol. The compound features a tert-butyl group, a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position of the phenyl ring. This unique combination of functional groups enhances its stability and reactivity, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant enzyme inhibition properties. The presence of the fluorine atom increases lipophilicity, which may enhance bioavailability and facilitate interactions with biological targets. The nitro and methyl groups provide additional sites for chemical modification, making this compound versatile for various applications in medicinal chemistry.

Enzyme Inhibition Studies

Studies have shown that modifications to the structure of this compound can significantly affect its binding affinity and specificity towards specific enzymes. For instance, compounds with similar structures have demonstrated varying degrees of potency against different biological targets:

| Compound Name | Molecular Formula | IC50 (μM) | Similarity Index |

|---|---|---|---|

| tert-Butyl (4-fluoro-2-nitrophenyl)carbamate | C12H15FN2O4 | 0.80 | 0.80 |

| tert-Butyl (5-methoxy-2-nitrophenyl)carbamate | C13H17FN2O4 | 0.57 | 0.96 |

| tert-Butyl (4-hydroxyphenyl)carbamate | C11H14N2O5 | 1.10 | 0.80 |

| tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | C12H15FN2O4 | 0.90 | 0.80 |

These findings highlight the potential of this compound as a candidate for further investigation in drug discovery processes targeting specific enzymes involved in disease pathways .

Case Studies

- Histone Deacetylase Inhibition : A study focused on fluorinated compounds similar to tert-butyl derivatives indicated enhanced potency in inhibiting histone deacetylases (HDACs). The introduction of fluorine was shown to improve the binding affinity and selectivity towards HDACs, suggesting that structural modifications could lead to more effective cancer therapies .

- Cytotoxicity Testing : In vitro studies on cell lines have demonstrated that compounds with similar structures exhibit varying cytotoxic effects. For instance, fluorinated derivatives showed improved cytotoxicity against several cancer cell lines compared to their non-fluorinated counterparts . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound's ability to bind to specific active sites on enzymes disrupts their normal function, which can lead to altered cellular processes and ultimately therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP catalysis). Purity optimization requires careful control of stoichiometry, temperature (e.g., 0–25°C), and purification via column chromatography or recrystallization. Analytical validation using HPLC (≥98% purity) and NMR (to confirm absence of nitro-group reduction byproducts) is critical .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways, with LC-MS monitoring for nitro-reduction or tert-butyl group cleavage .

Q. What are the critical safety protocols for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection (NIOSH-approved P95 masks) is advised if airborne particulates form. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and consult a physician. Toxicity data (LD₅₀) from analogous nitroaromatic compounds suggest moderate acute toxicity .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization for derivatives of this carbamate?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition-state energies for nitro-group reactivity or carbamate stability. Tools like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions (e.g., fluorination). Pair computational results with Design of Experiments (DoE) to screen solvent/base combinations, reducing trial-and-error approaches .

Q. What strategies resolve contradictory data in nitro-group reduction studies involving this compound?

- Methodological Answer : Contradictions in reduction outcomes (e.g., partial vs. complete conversion) often stem from competing pathways. Use in situ FTIR or Raman spectroscopy to monitor intermediate species (e.g., hydroxylamines). Compare catalytic systems (e.g., Pd/C vs. Raney Ni) under controlled H₂ pressure. Statistical analysis (ANOVA) of reaction variables (pH, temperature) identifies dominant factors .

Q. How can ecological impact assessments be designed for this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests in aqueous media with activated sludge inoculum. For aquatic toxicity, use Daphnia magna (48h EC₅₀) or algal growth inhibition assays (OECD 201). Model bioaccumulation potential via logP (measured by shake-flask method) and compare to regulatory thresholds (e.g., REACH PBT/vPvB criteria) .

Experimental Design & Data Analysis

Q. What analytical techniques are most effective for characterizing degradation products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with UPLC identifies degradation fragments (e.g., loss of tert-butyl group, m/z 101). Solid-state NMR (¹³C CP/MAS) detects crystallinity changes. Accelerated stability studies with Arrhenius modeling predict shelf-life under varying conditions .

Q. How can researchers mitigate interference from the nitro group in spectroscopic analyses?

- Methodological Answer : The nitro group’s strong UV absorption (λmax ~270 nm) can obscure HPLC detection. Use diode-array detectors (DAD) with multi-wavelength monitoring (e.g., 220 nm for carbamate, 350 nm for nitro byproducts). For NMR, employ deuterated DMSO-d₆ to shift residual proton signals away from aromatic regions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.